An In-depth Technical Guide to the Basic Properties of 2,4-Diamino-5-phenylthiazole Monohydrobromide
An In-depth Technical Guide to the Basic Properties of 2,4-Diamino-5-phenylthiazole Monohydrobromide
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2,4-Diamino-5-phenylthiazole monohydrobromide (CAS No: 6020-54-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's chemical identity, physicochemical characteristics, and fundamental basicity. Recognizing the critical need for practical and reproducible data, this guide furnishes detailed, field-proven experimental protocols for the determination of pKa and solubility, empowering researchers to validate and expand upon these findings.
Introduction
2,4-Diamino-5-phenylthiazole, often encountered as its monohydrobromide salt, belongs to the thiazole family of heterocyclic compounds. Thiazole rings are prominent pharmacophores found in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities[1]. The presence of two amino groups and a phenyl substituent on the thiazole core makes this compound a versatile building block for organic synthesis, particularly in the development of novel therapeutic agents and functional materials[1][2].
This guide moves beyond a simple recitation of data, explaining the structural basis for the compound's properties and providing robust methodologies for their experimental determination. The focus is on establishing a foundational understanding of its basicity, solubility, and stability—parameters that are paramount for any application, from reaction optimization to formulation development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of reproducible science. 2,4-Diamino-5-phenylthiazole monohydrobromide is a salt, which significantly influences its properties compared to the free base[3].
Chemical Identifiers
The compound is uniquely identified by the following parameters, summarized for clarity in Table 1.
Table 1: Chemical Identifiers for 2,4-Diamino-5-phenylthiazole Monohydrobromide
| Parameter | Information | Source(s) |
| CAS Number | 6020-54-8 | [2][3][4] |
| Molecular Formula | C₉H₁₀BrN₃S | [2][3] |
| Molecular Weight | 272.17 g/mol | [3] |
| IUPAC Name | 5-phenyl-1,3-thiazole-2,4-diamine;hydrobromide | [3] |
| Synonyms | Amiphenazole monohydrobromide, 5-Phenyl-2,4-thiazolediamine hydrobromide | [3][5] |
| InChI Key | JFSDUFWHNHMSRU-UHFFFAOYSA-N | [3][4] |
Molecular Structure
The structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. It is substituted with two amino (-NH₂) groups at positions 2 and 4, and a phenyl (-C₆H₅) group at position 5[3]. The monohydrobromide salt form indicates that one of the basic nitrogen centers is protonated and associated with a bromide counter-ion.
Caption: Chemical structure of 2,4-Diamino-5-phenylthiazole monohydrobromide.
Physicochemical and Basic Properties
The physical and chemical properties dictate the handling, storage, and application of the compound.
Physical Characteristics
Table 2: Physicochemical Properties
| Property | Value / Description | Source(s) |
| Physical Form | Powder or crystalline powder | [3] |
| Color | Slight yellow to yellow | [3] |
| Melting Point | 283 °C | [2][4][5][6] |
Basicity and pKa Analysis
The basicity of 2,4-Diamino-5-phenylthiazole is a defining characteristic, stemming from the nitrogen atoms in its structure. The two exocyclic amino groups (-NH₂) and the endocyclic thiazole nitrogen are all potential sites for protonation. In the monohydrobromide salt, one of these sites is already protonated.
For 2,4-Diamino-5-phenylthiazole, the presence of a second amino group is expected to increase the overall basicity of the molecule. The two amino groups act as electron-donating groups, increasing the electron density on the thiazole ring and making the nitrogen atoms more susceptible to protonation. Therefore, it is reasonable to hypothesize that at least one of the pKa values of the 2,4-diamino free base will be higher than that of 2-aminothiazole. Due to the presence of multiple basic centers, the compound will exhibit multiple pKa values. A detailed experimental protocol for determining these values is provided in Section 4.1.
Solubility Profile
The monohydrobromide salt form generally enhances aqueous solubility compared to the free base[3]. The solubility is influenced by factors such as pH, temperature, and the polarity of the solvent[1].
Table 3: Reported Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [2] |
| Methanol | Slightly soluble | [2] |
| DMSO | Slightly soluble | [2] |
| Polar Solvents | Generally enhanced solubility | [1][3] |
The pH of the medium is a critical determinant of solubility. In acidic environments, where the amino groups are fully protonated, the compound will exist as a charged species, leading to higher solubility in polar solvents like water. Conversely, in alkaline conditions, the compound will deprotonate to the free base, which is expected to be less water-soluble but more soluble in nonpolar organic solvents[1]. A standardized protocol for quantitative solubility assessment is detailed in Section 4.2.
Stability and Storage
2,4-Diamino-5-phenylthiazole monohydrobromide is incompatible with strong oxidizing agents. Upon thermal decomposition, it may release hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and halides[3].
Recommended Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizers[4].
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are provided as a guide for the experimental determination of core basic properties.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the determination of pKa values using potentiometric titration, a reliable method for measuring how pH changes as a function of added titrant[2][9].
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
System Preparation:
-
Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0[2][10].
-
Prepare a solution of 2,4-Diamino-5-phenylthiazole monohydrobromide at a concentration of approximately 1 mM. If solubility is limited in pure water, a water-methanol mixture (e.g., 9:1 v/v) can be used[4].
-
Prepare and standardize 0.1 M NaOH and 0.1 M HCl solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength during the titration[2][10].
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel. Add KCl to achieve a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 10-15 minutes to eliminate dissolved CO₂, which can interfere with the titration of bases[2][10].
-
Initially, titrate the solution "backwards" with 0.1 M HCl to a pH of ~2.0 to ensure all basic sites are protonated. This step helps in identifying all pKa values accurately.
-
Begin the forward titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the final equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, where half of a specific functional group has been neutralized[2].
-
For more precise determination, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points. The volumes at half the height of these peaks are the half-equivalence points.
-
Since the compound has multiple basic sites, multiple inflection points and corresponding pKa values are expected.
-
Protocol for Equilibrium Solubility ("Shake-Flask") Determination
The shake-flask method is the gold standard for determining equilibrium solubility, providing a direct measure of a compound's solubility in a given medium at a specific temperature[3][6].
Caption: Workflow for equilibrium solubility determination.
Methodology:
-
Preparation:
-
Prepare relevant aqueous buffer solutions. For pharmaceutical applications, standard buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are recommended to cover the physiological pH range of the gastrointestinal tract[3].
-
Add an excess amount of solid 2,4-Diamino-5-phenylthiazole monohydrobromide to several vials for each buffer system. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25°C for general properties or 37°C for physiological relevance)[3].
-
Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours. Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between successive time points (e.g., samples taken at 24h, 48h, and 72h show <10% variation)[3].
-
-
Sample Analysis:
-
Once equilibrium is reached, stop agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm, compatible with the solvent) or centrifuge at high speed to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be used for accurate quantification.
-
Measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH[6].
-
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound is classified with the following hazards:
-
H302: Harmful if swallowed[4].
-
H315: Causes skin irritation[4].
-
H319: Causes serious eye irritation[4].
-
H335: May cause respiratory irritation[4].
Precautions for Safe Handling:
-
Use only in a well-ventilated area[4].
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[4].
-
Avoid breathing dust. Avoid contact with skin and eyes[4].
-
Wash hands thoroughly after handling[4].
Conclusion
2,4-Diamino-5-phenylthiazole monohydrobromide is a substituted thiazole with pronounced basic properties conferred by its multiple nitrogen centers. Its physicochemical profile is characterized by a high melting point and enhanced solubility in polar solvents, a feature typical of amine salts. While a precise pKa value is not documented, its structural relationship to 2-aminothiazole suggests significant basicity, which can be precisely quantified using the potentiometric titration protocol provided herein. Understanding these fundamental properties—basicity, solubility, and stability—is a non-negotiable prerequisite for the successful application of this compound in drug discovery and materials science, enabling rational design, formulation, and synthesis efforts.
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